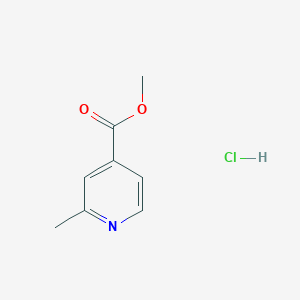
3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde, is a derivative of the pyrazole class, which is known for its diverse pharmacological activities and its utility in various chemical reactions. Pyrazole derivatives are often used as intermediates in the synthesis of complex molecules and have been studied for their potential in creating nonlinear optical materials, ligands for metal complexes, and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with other reactants in an ionic liquid has been shown to afford pyrazolinones in excellent yield at room temperature . Additionally, the Suzuki–Miyaura cross-coupling reaction and lithiation methods have been employed to functionalize pyrazole derivatives, leading to the generation of compounds that can serve as asymmetric imine ligands . Moreover, aldol condensation reactions have been utilized to synthesize substituted pyrazoles, which are then fully characterized by spectral analysis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. Infrared spectroscopy, NMR, and X-ray crystallography have been used to determine the structural and optical properties of these compounds . The frontier molecular orbital analysis and molecular docking studies have provided insights into the charge transfer within the molecule and the potential biological activity, such as phosphodiesterase inhibitory activity .
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions. For example, they can react with ethyl 2-aryl-hydrazino-2-chloroacetate to form triazolecarboxylates or with N-(2-hydroxy)ethylimines to yield oxazine derivatives . These reactions expand the utility of pyrazole derivatives in synthesizing heterocyclic compounds with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their stability, reactivity, and potential for supramolecular assembly, are influenced by their substituents and the nature of the functional groups present. Natural bonding orbital analysis has been used to analyze the stability of these molecules, which arises from hyper-conjugative interactions and charge delocalization . The formation of supramolecular structures through hydrogen bonding and other non-covalent interactions has also been reported, which is significant for the development of new materials and pharmaceuticals .
Aplicaciones Científicas De Investigación
Synthesis of Asymmetric Imines and Metal Complexes
A study explored synthesizing 4-phenyl-1H-pyrazoles, functioning as precursors for asymmetric imine ligands and mixed metal polynuclear complexes. This research demonstrates the potential of pyrazole derivatives in synthesizing complex ligands for metal coordination, offering pathways for diverse applications in inorganic chemistry and catalysis (Olguín & Brooker, 2011).
Novel Heterocyclic Synthesis
Another study involved the synthesis of new thiazole and pyrazoline heterocycles with a 2-thienylpyrazole moiety, using 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a key component. This research underlines the versatility of pyrazole derivatives in creating a variety of heterocyclic compounds, which are significant in medicinal chemistry and organic synthesis (Abdel-Wahab et al., 2012).
Schiff Base Formation
Research on the synthesis of pyrazole-containing aldehydes, such as 1-ethylpyrazole-4-carbaldehyde and related compounds, showed their utility in forming Schiff bases with primary amines. This highlights the role of pyrazole derivatives in Schiff base chemistry, which has applications in organic synthesis and potentially in pharmaceuticals (Potapov et al., 2006).
Development of Pyrazolo[3,4-b]pyridone Systems
A study focused on synthesizing 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and their interaction in a three-component condensation, leading to pyrazolo[3,4-b]pyridone systems. Such research contributes to the development of new pyrazole-based frameworks, expanding the scope of pyrazole chemistry in organic and medicinal synthesis (Semenenko et al., 2020).
Antimicrobial Applications
Investigations into the synthesis of novel pyrazole derivatives and their antimicrobial activities highlight the potential use of these compounds in developing new antimicrobial agents. This suggests a significant role for pyrazole derivatives in pharmaceutical research focused on addressing microbial resistance (Al-Ghamdi, 2019).
Fluorescent Dye Synthesis
The reaction of specific pyrazole derivatives with various compounds led to the creation of donor/acceptor dyes exhibiting fluorescence. This indicates the potential of pyrazole derivatives in the synthesis of new fluorescent materials, which can be utilized in material science and sensor technology (Flamholc et al., 2018).
Mecanismo De Acción
Target of Action
Similar pyrazole derivatives have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. Other pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
Related pyrazole derivatives have been found to inhibit cdk2, which leads to the inhibition of cell cycle progression . This could potentially lead to the death of cancer cells or other rapidly dividing cells.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells.
Result of Action
The inhibition of cdk2 by similar pyrazole derivatives can lead to cell cycle arrest and apoptosis . This could potentially be used for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Propiedades
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-14(9-18(2)16-11)15-12(10-20)8-19(17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQINHIBBIBXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)







![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)



